molecular formula C9H8BrClO3 B3038034 3-Bromo-4,5-dimethoxybenzoyl chloride CAS No. 70574-46-8

3-Bromo-4,5-dimethoxybenzoyl chloride

Cat. No. B3038034
CAS RN: 70574-46-8
M. Wt: 279.51 g/mol
InChI Key: WGGVJKUDUKULDS-UHFFFAOYSA-N
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Description

3-Bromo-4,5-dimethoxybenzoyl chloride is a chemical compound with the molecular formula C9H8BrClO3 and a molecular weight of 279.52 . It is used in the preparation of a variety of biologically active compounds .


Molecular Structure Analysis

The molecular structure of 3-Bromo-4,5-dimethoxybenzoyl chloride consists of a benzoyl chloride core with bromo and methoxy functional groups attached to the benzene ring .

Scientific Research Applications

Synthesis and Enzyme Inhibitory Activity

  • PTP1B Inhibitory Activity: Methyl 3-bromo-2-(2′,3′-dibromo-4′,5′-dimethoxybenzoyl)-4,5-dimethoxybenzoate, synthesized through bromination, reduction, oxidation, and Friedel-Crafts reaction, displayed inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in the regulation of insulin signaling and energy balance in the body. This compound showed 55.84% inhibition at 20 mg/L concentration, suggesting potential applications in metabolic disease research (Han Lijun, 2010).

Photodynamic Therapy and Cancer Research

  • Phthalocyanine for Photodynamic Therapy: A new zinc phthalocyanine substituted with derivatives including 3-bromo-4,5-dimethoxybenzoyl chloride demonstrated promising properties as a photosensitizer in photodynamic therapy (PDT). Its high singlet oxygen quantum yield and appropriate photodegradation quantum yield make it a potential candidate for cancer treatment through PDT (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

Molecular Synthesis

  • Synthesis of Organic Compounds: Various studies have utilized 3-Bromo-4,5-dimethoxybenzoyl chloride in the synthesis of diverse organic compounds. These include the preparation of bromobenzofuran-oxadiazoles with anti-cancer potential (Ali Irfan et al., 2023), synthesis of compounds with benzofuran and oxadiazole moieties showing anti-HepG2 liver cancer activity (Faez Ahmmed et al., 2022), and creation of derivatives for biochemical studies (DeCosta et al., 2000).

Mechanism of Action

Target of Action

The primary target of 3-Bromo-4,5-dimethoxybenzoyl chloride is the benzylic position of aromatic compounds . The benzylic position is the carbon atom adjacent to the aromatic ring, which is susceptible to various chemical reactions due to the stabilization provided by the aromatic ring .

Mode of Action

3-Bromo-4,5-dimethoxybenzoyl chloride interacts with its targets through a free radical reaction . In this reaction, the compound loses a bromine atom, leaving behind a radical that can interact with the hydrogen atom at the benzylic position . This interaction results in the formation of a new compound, with the bromine atom replaced by a hydrogen atom .

Biochemical Pathways

The interaction of 3-Bromo-4,5-dimethoxybenzoyl chloride with its target affects the biochemical pathways involving the aromatic compound. The removal of a hydrogen atom from the benzylic position and the subsequent replacement by a bromine atom can lead to changes in the properties of the aromatic compound . These changes can affect the downstream reactions involving the aromatic compound, potentially leading to different end products .

Pharmacokinetics

The compound’s molecular weight of 27952 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The result of the action of 3-Bromo-4,5-dimethoxybenzoyl chloride is the formation of a new compound, with a hydrogen atom at the benzylic position replaced by a bromine atom . This change can alter the properties of the aromatic compound, potentially affecting its reactivity and the downstream reactions it participates in .

Action Environment

The action of 3-Bromo-4,5-dimethoxybenzoyl chloride can be influenced by various environmental factors. For instance, the presence of other reactive species can compete with the compound for the hydrogen atom at the benzylic position . Additionally, the reaction rate can be affected by factors such as temperature and solvent .

properties

IUPAC Name

3-bromo-4,5-dimethoxybenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO3/c1-13-7-4-5(9(11)12)3-6(10)8(7)14-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGVJKUDUKULDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)Cl)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4,5-dimethoxybenzoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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